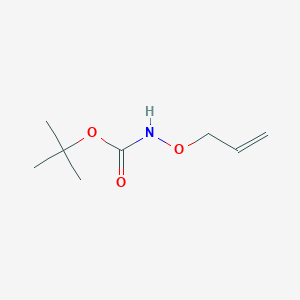
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an allylhydroxylamine. The Boc group is widely used in organic synthesis to protect amines due to its stability under various reaction conditions and its ease of removal when necessary. The allylhydroxylamine moiety introduces an allyl group, which can participate in various chemical reactions, making Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) can be synthesized through a multi-step processThe Boc protection is typically achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP) under mild conditions . The allyl group can be introduced through O-allylation using allyl bromide in the presence of a base like potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) follows similar synthetic routes but often employs more scalable and cost-effective methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Primary amines.
Substitution: Free amines or other substituted derivatives.
科学的研究の応用
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) has several applications in scientific research:
作用機序
The mechanism of action of Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) primarily involves its role as a protecting group and a reactive intermediate. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various chemical reactions, including nucleophilic substitution and addition reactions . The allyl group can undergo reactions such as cross-coupling and metathesis, further expanding the compound’s utility in organic synthesis .
類似化合物との比較
Similar Compounds
N-Boc-O-tosylhydroxylamine: Similar to Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) but with a tosyl group instead of an allyl group.
N-Boc-O-methylhydroxylamine: Features a methyl group instead of an allyl group.
N-Cbz-O-allylhydroxylamine: Similar to Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) but with a carbobenzoxy (Cbz) protecting group.
Uniqueness
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) is unique due to the presence of both the Boc protecting group and the allyl group. This combination allows for selective protection of the amine functionality while providing a reactive allyl group for further chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .
特性
CAS番号 |
195708-27-1 |
|---|---|
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC名 |
tert-butyl N-prop-2-enoxycarbamate |
InChI |
InChI=1S/C8H15NO3/c1-5-6-11-9-7(10)12-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10) |
InChIキー |
WJDMEFFCDTZGCZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NOCC=C |
正規SMILES |
CC(C)(C)OC(=O)NOCC=C |
同義語 |
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















